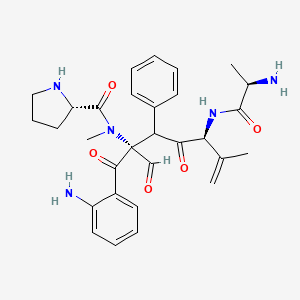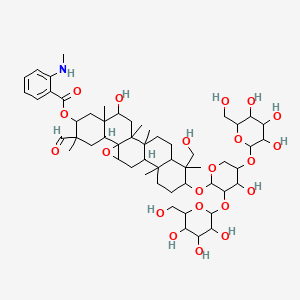
AZD2098
Overview
Description
Mechanism of Action
Target of Action
AZD2098, also known as “2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide”, is a potent and selective inhibitor of the CC-chemokine receptor 4 (CCR4) . CCR4 is a G protein-coupled receptor (GPCR) that is primarily expressed by Th2 lymphocytes . It plays a crucial role in immune regulation and is involved in various disease processes, including asthma .
Mode of Action
This compound interacts with its target, CCR4, by inhibiting chemokine-induced cellular responses . It has been shown to inhibit CCL22-induced calcium influx in hCCR4-expressing CHO cells and CCL17- or CCL22-induced chemotaxis of primary human Th2 cells . The pIC50 values for human, rat, mouse, and dog are 7.8, 8.0, 8.0, and 7.6 respectively .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chemokine signaling pathway. By inhibiting CCR4, this compound disrupts the normal chemotactic response of Th2 cells to the chemokines CCL17 and CCL22 . This can lead to a reduction in the migration of Th2 cells to sites of inflammation, such as the lungs in asthma .
Result of Action
The primary result of this compound’s action is the inhibition of chemokine-induced cellular responses, leading to a reduction in Th2 cell migration . This can result in a decrease in inflammation, particularly in conditions such as asthma where Th2 cells play a key role .
Biochemical Analysis
Biochemical Properties
AZD2098 interacts with the C-C chemokine receptor type 4 (CCR4) . It effectively inhibits chemokine-induced cellular responses in vitro .
Cellular Effects
This compound influences cell function by affecting chemokine-induced cellular responses . It has been shown to alleviate neuronal apoptosis and promote M2-like polarization of microglia .
Molecular Mechanism
This compound exerts its effects at the molecular level through its antagonistic action on CCR4 . It inhibits CCL22-induced calcium influx in hCCR4-expressing CHO cells and CCL17- or CCL22-induced chemotaxis of primary human Th2 cells .
Temporal Effects in Laboratory Settings
It has been shown to exhibit efficacy against antigen-induced inflammatory response among ovalbumin-sensitized rats in vivo .
Dosage Effects in Animal Models
It has been shown to exhibit efficacy against antigen-induced inflammatory response among ovalbumin-sensitized rats in vivo .
Metabolic Pathways
It is known to interact with CCR4 .
Transport and Distribution
It is known to interact with CCR4 .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD 2098 involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with 3-methoxy-2-pyrazineamine. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product with high purity .
Industrial Production Methods
Industrial production of AZD 2098 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
AZD 2098 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and pyrazine moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually performed in aqueous or mixed solvent systems.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds .
Scientific Research Applications
AZD 2098 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of CCR4 antagonists.
Biology: Employed in research to understand the role of CCR4 in immune cell signaling and migration.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as asthma, allergic rhinitis, atopic dermatitis, and certain types of cancer.
Industry: Utilized in the development of new drugs targeting CCR4 and related pathways.
Comparison with Similar Compounds
Similar Compounds
AZD 1678: Another potent and bioavailable CCR4 antagonist with similar properties to AZD 2098.
Cenicriviroc: A dual CCR2/CCR5 antagonist with anti-inflammatory and anti-infective activities.
SB-649701: A potent antagonist of the CCR8 receptor, used in asthma research
Uniqueness of AZD 2098
AZD 2098 is unique due to its high selectivity and potency for the CCR4 receptor. Unlike other CCR4 antagonists, AZD 2098 exhibits minimal off-target effects and has been shown to effectively inhibit chemokine-induced cellular responses in vitro and in vivo. Its favorable pharmacokinetic properties make it a promising candidate for further development in therapeutic applications .
Properties
IUPAC Name |
2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O3S/c1-19-11-10(14-5-6-15-11)16-20(17,18)8-4-2-3-7(12)9(8)13/h2-6H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSMVCMSUNISFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
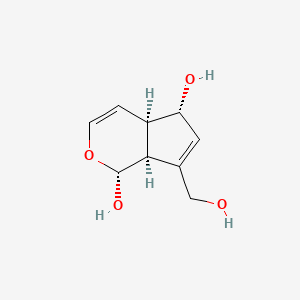
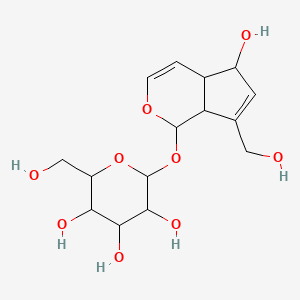
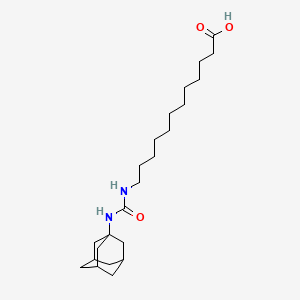


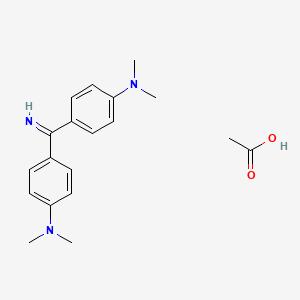
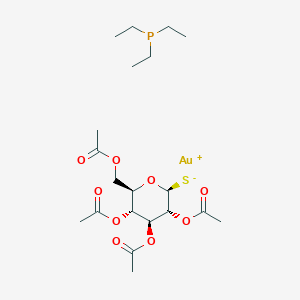
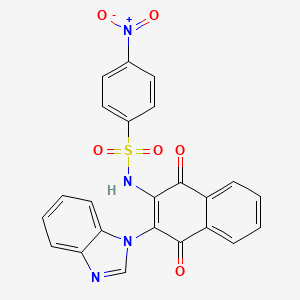



![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)
